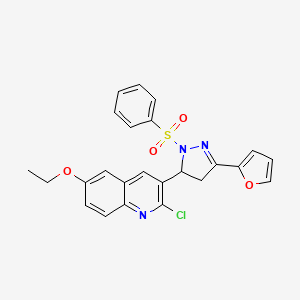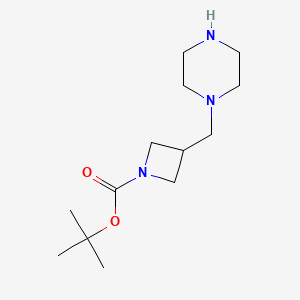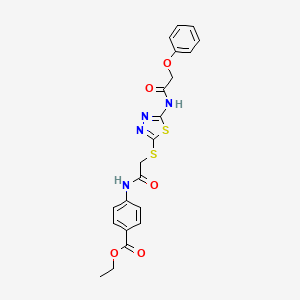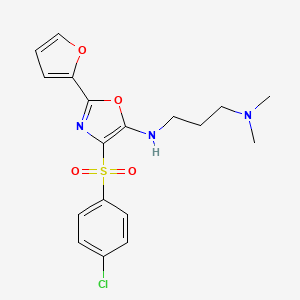
N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide is a chemical compound that belongs to the class of pyrazine derivatives. It is commonly referred to as GSK-3 inhibitor, owing to its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3) enzymes. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.
Aplicaciones Científicas De Investigación
Molecular Interactions and CB1 Cannabinoid Receptor Antagonism
N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide and its analogs have been extensively studied for their interaction with the CB1 cannabinoid receptor. For instance, the antagonist SR141716 exhibits potent and selective antagonism for the CB1 cannabinoid receptor. Research has involved the use of molecular orbital methods and conformational analysis to understand the interaction dynamics of these compounds with the receptor. This includes the development of pharmacophore models and quantitative structure-activity relationship (QSAR) models, which have been instrumental in understanding the steric binding interactions and the role of different molecular conformations in receptor antagonism (Shim et al., 2002).
Structure-Activity Relationships in Cannabinoid Antagonism
Another key area of research involves the exploration of the structure-activity relationships of pyrazole derivatives related to this compound as cannabinoid receptor antagonists. Studies have focused on the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This has led to the identification of certain structural features, such as specific substituents on the pyrazole ring, that are critical for the antagonistic activity. These studies provide insights into designing pharmacological probes and potential therapeutics for modulating cannabinoid receptor activity (Lan et al., 1999).
Virtual Screening and Urokinase Receptor Targeting
Virtual screening targeting the urokinase receptor (uPAR) identified compounds including this compound analogs as potential therapeutics. These compounds have been synthesized and evaluated for their effects on breast cancer invasion, migration, and adhesion. The results indicated notable efficacy in blocking angiogenesis and inhibiting cell growth, making these compounds promising candidates for further research in cancer therapeutics (Wang et al., 2011).
Cytotoxicity Relationship of Chromone Derivatives
Research on 3-(N-cyclicamino)chromone derivatives, which include structures related to this compound, has explored their cytotoxicity against various cancer cell lines. The studies involve quantitative structure-activity relationship (QSAR) analysis to correlate the cytotoxicity with structural and physicochemical properties. This research provides valuable insights into designing new anticancer drugs based on chromone derivatives (Shi et al., 2018).
Anti-Acetylcholinesterase Activity
Compounds structurally related to this compound have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research is crucial for understanding the potential of these compounds as therapeutic agents for conditions like Alzheimer's disease. The studies involve the synthesis and evaluation of various derivatives to identify the most potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]-8-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-7-16-17(12-18(20(24)25-4)22-19(13)16)21-14-8-10-15(11-9-14)23(2)3/h5-12H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMNHWWFZHHZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)

![3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2973015.png)

![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)
![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)